3-Phosphonoprop-2-enoic acid
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Overview
Description
3-Phosphonoprop-2-enoic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a propenoic acid backbone. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phosphonoprop-2-enoic acid typically involves the reaction of phosphorous acid with acrolein under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid, to facilitate the addition of the phosphonic acid group to the propenoic acid backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Phosphonoprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid backbone to a single bond, forming phosphonopropanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonopropanoic acids, and substituted phosphonoprop-2-enoic acids .
Scientific Research Applications
3-Phosphonoprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism by which 3-phosphonoprop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and enzyme functions, leading to various biological effects .
Comparison with Similar Compounds
Acrylic Acid: Similar in structure but lacks the phosphonic acid group.
Prop-2-enoic Acid:
Phosphonic Acid: Lacks the propenoic acid backbone but shares the phosphonic acid functional group
Uniqueness: 3-Phosphonoprop-2-enoic acid is unique due to the presence of both a phosphonic acid group and a propenoic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler analogs .
Properties
CAS No. |
64000-83-5 |
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Molecular Formula |
C3H5O5P |
Molecular Weight |
152.04 g/mol |
IUPAC Name |
3-phosphonoprop-2-enoic acid |
InChI |
InChI=1S/C3H5O5P/c4-3(5)1-2-9(6,7)8/h1-2H,(H,4,5)(H2,6,7,8) |
InChI Key |
UEESZGROXGKCAU-UHFFFAOYSA-N |
Canonical SMILES |
C(=CP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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